molecular formula C8H7NO2 B188522 N-(4-Formylphenyl)formamide CAS No. 198345-60-7

N-(4-Formylphenyl)formamide

Cat. No.: B188522
CAS No.: 198345-60-7
M. Wt: 149.15 g/mol
InChI Key: VSKUABBDOYKDIC-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)formamide (CAS: 6262-22-2) is a bifunctional aromatic compound featuring a formamide group (-NHCHO) attached to a phenyl ring substituted with a formyl (-CHO) group at the para position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol and a melting point of 211°C . The compound’s structure combines electron-withdrawing substituents (formyl and formamide groups), which influence its reactivity and physicochemical properties.

Properties

CAS No.

198345-60-7

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

N-(4-formylphenyl)formamide

InChI

InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11)

InChI Key

VSKUABBDOYKDIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)NC=O

Canonical SMILES

C1=CC(=CC=C1C=O)NC=O

Synonyms

Formamide, N-(4-formylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Formamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 4-formylphenyl, formamide C₈H₈N₂O₂ 164.16 211 -CHO, -NHCHO
N-(4-Methylphenyl)formamide 4-methylphenyl, formamide C₈H₉NO 135.16 Not reported -CH₃, -NHCHO
N-(4-Nitrophenyl)formamide 4-nitrophenyl, formamide C₇H₆N₂O₃ 166.13 Not reported -NO₂, -NHCHO
N-(4-Acetylphenyl)formamide 4-acetylphenyl, formamide C₉H₉NO₂ 163.18 Not reported -COCH₃, -NHCHO
N-(4-Bromophenyl)formamide 4-bromophenyl, formamide C₇H₆BrNO 200.04 Not reported -Br, -NHCHO
N-(4-Fluorophenyl)-formamide derivatives Biphenyl core with -OCH₃ or -NO₂ groups C₂₀H₁₇FNO₂ 322.35 Not reported -F, -OCH₃/-NO₂, -NHCHO

Key Observations :

  • Electron-Withdrawing Effects: Substituents like -NO₂ () and -Br () enhance electrophilicity, whereas -CH₃ () and -OCH₃ () act as electron-donating groups, altering reactivity in cross-coupling reactions .
  • Steric and Electronic Modulation : The acetyl group in N-(4-Acetylphenyl)formamide () introduces steric bulk and stronger electron withdrawal compared to the formyl group in the target compound.

Physicochemical Properties

Infrared Spectroscopy (IR)

  • This compound: No IR data provided, but typical C=O stretches for formamide and formyl groups range between 1670–1700 cm⁻¹ .
  • N-(4-Nitrophenyl)formamide: C=O stretch at 1677 cm⁻¹, with additional peaks for -NO₂ at 1340 cm⁻¹ .
  • Biphenyl Derivatives : C=O stretches at 1686 cm⁻¹ (methoxy-substituted) and 1677 cm⁻¹ (nitro-substituted) .

Thermal Stability

  • N-(4-Chlorophenyl)formamide analogs exhibit phase transitions under thermal stress (), suggesting that halogen substituents may reduce thermal stability compared to the target compound.

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